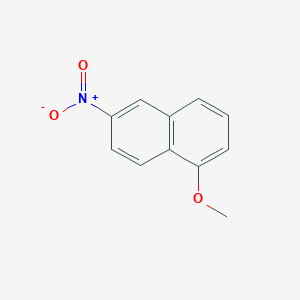![molecular formula C15H14ClN3O5S B15344269 1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea CAS No. 60515-82-4](/img/structure/B15344269.png)
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea backbone substituted with a 2-chloroethyl group and a 4-(4-nitrophenyl)sulfonylphenyl group, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea typically involves the reaction of 1-(2-chloroethyl)urea with 4-(4-nitrophenyl)sulfonylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Hydrogen peroxide in the presence of acetic acid at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted ureas with various functional groups.
Reduction: Formation of 1-(2-chloroethyl)-3-[4-(4-aminophenyl)sulfonylphenyl]urea.
Oxidation: Formation of 1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]sulfone.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea involves its interaction with biological molecules, leading to various biochemical effects. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can disrupt normal cellular functions, leading to cell death or inhibition of cell proliferation. The nitro group can also undergo reduction to form reactive intermediates that further contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)-4-(4-nitrophenyl)piperazine
- 1-(2-Chloroethyl)-4-(4-nitrophenyl)piperazine hydrochloride
- 2-Chloroethyl 4-nitrophenyl sulfide
Uniqueness
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of alkylating and sulfonylating properties, making it valuable in both synthetic chemistry and biological research.
Eigenschaften
CAS-Nummer |
60515-82-4 |
|---|---|
Molekularformel |
C15H14ClN3O5S |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C15H14ClN3O5S/c16-9-10-17-15(20)18-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)19(21)22/h1-8H,9-10H2,(H2,17,18,20) |
InChI-Schlüssel |
IOTUAVRBKYXEJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


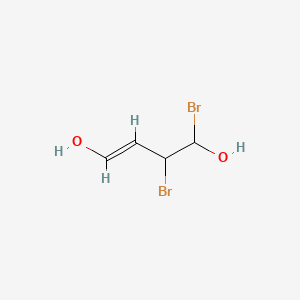

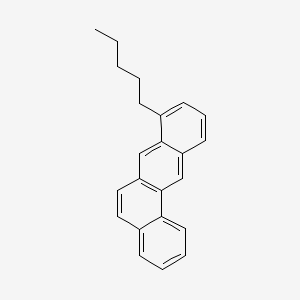

![1,1'-Methylenebis[4-azidobenzene]](/img/structure/B15344213.png)
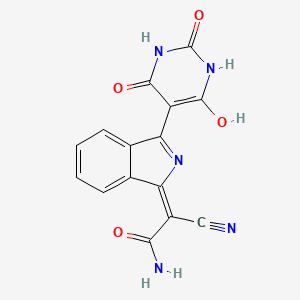
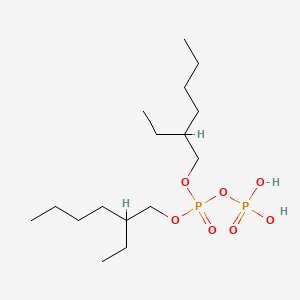
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]-](/img/structure/B15344248.png)
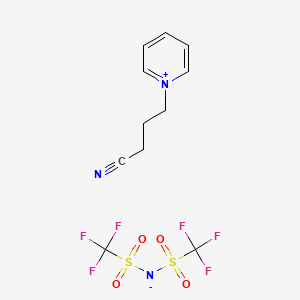
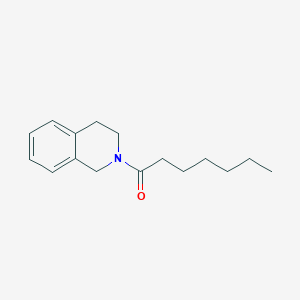
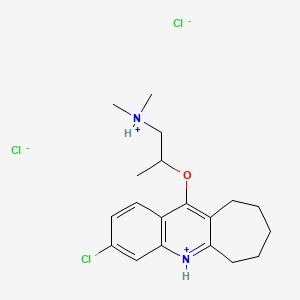
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
